molecular formula C13H22N2 B14693042 2-Pyridinamine, N-octyl- CAS No. 34366-90-0

2-Pyridinamine, N-octyl-

Cat. No.: B14693042
CAS No.: 34366-90-0
M. Wt: 206.33 g/mol
InChI Key: PDYALOHYMSTKLG-UHFFFAOYSA-N
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Description

2-Pyridinamine, N-octyl- is an organic compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds containing a nitrogen atom in the ring. This particular compound features an octyl group attached to the nitrogen atom of the pyridine ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, N-octyl- typically involves the alkylation of 2-pyridinamine with an octyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Pyridinamine, N-octyl- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, N-octyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the octyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides or aryl halides are used as reagents in the presence of a base.

Major Products Formed

    Oxidation: N-octyl-2-pyridinamine N-oxide.

    Reduction: N-octylpiperidine.

    Substitution: Various N-alkyl or N-aryl pyridinamine derivatives.

Scientific Research Applications

2-Pyridinamine, N-octyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, N-octyl- involves its interaction with various molecular targets. The octyl group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinamine
  • N-octylpyridine
  • N-methyl-2-pyridinamine

Uniqueness

2-Pyridinamine, N-octyl- is unique due to the presence of the octyl group, which significantly alters its physical and chemical properties compared to other pyridinamine derivatives. This modification enhances its lipophilicity, making it more suitable for applications that require membrane permeability.

Properties

CAS No.

34366-90-0

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

N-octylpyridin-2-amine

InChI

InChI=1S/C13H22N2/c1-2-3-4-5-6-8-11-14-13-10-7-9-12-15-13/h7,9-10,12H,2-6,8,11H2,1H3,(H,14,15)

InChI Key

PDYALOHYMSTKLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=CC=CC=N1

Origin of Product

United States

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